molecular formula C12H22O11 B1674317 Lactulose CAS No. 4618-18-2

Lactulose

Cat. No.: B1674317
CAS No.: 4618-18-2
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-DJYZFUSFSA-N
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Description

Lactulose is a synthetic disaccharide composed of one molecule of galactose and one molecule of fructose. It is primarily used in the treatment of constipation and hepatic encephalopathy. This compound was first synthesized in 1929 and has been used medically since the 1950s. It is classified as an osmotic laxative and is on the World Health Organization’s List of Essential Medicines .

Mechanism of Action

Target of Action

Lactulose, a synthetic disaccharide derivative of lactose, primarily targets the gut microbiota in the colon . It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, and inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .

Mode of Action

When it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon . The acidic environment in the colon inhibits the diffusion of ammonia (NH3) into the blood by causing the conversion of NH3 to ammonium (NH4+), thereby decreasing the intestinal production and absorption of ammonia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fermentation process carried out by the gut microbiota in the colon . This process generates organic acids that lower the pH of the colon, creating an osmotic effect that increases the volume of the colonic contents . This osmotic effect promotes peristalsis, aiding in the relief of constipation .

Pharmacokinetics

This compound exhibits poor absorption, with less than 3% being absorbed after oral administration . The absorbed this compound is excreted unchanged in the urine . The unabsorbed this compound reaches the colon intact, where it is metabolized by colonic bacteria to lactic, acetic, and formic acids . The excretion of this compound is primarily through feces .

Result of Action

The primary result of this compound’s action is the relief of constipation and the reduction of blood ammonia concentration . By increasing the volume of the colonic contents and promoting peristalsis, this compound facilitates bowel movements . In patients with liver disease, this compound helps reduce the amount of ammonia in the blood, which can lead to substantial improvement in the patient’s mental state .

Action Environment

The action of this compound is highly dependent on the environment of the colon, specifically the presence of gut microbiota capable of fermenting this compound . The efficacy of this compound can be influenced by factors such as the composition of the gut microbiota, the pH of the colon, and the presence of other substances in the colon that can be fermented by the microbiota .

Biochemical Analysis

Biochemical Properties

Lactulose plays a significant role in biochemical reactions. It stimulates the growth of bifidobacteria, which are referred to as bifidogenic factors in nutrition . Saccharolytic bacteria present in the large intestine break down this compound into organic acids like lactic acid and small amounts of formic and acetic acids .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interactions with gut bacteria. These bacteria metabolize this compound, leading to the production of short-chain fatty acids. These acids lower the pH in the colon, which inhibits the growth of harmful bacteria and promotes the growth of beneficial bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable under normal conditions, but can be broken down by bacteria in the gut. The long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, showing a beneficial impact on gut health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses promote gut health by stimulating the growth of beneficial bacteria. High doses can lead to diarrhea due to the osmotic effect of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut bacteria into short-chain fatty acids, which are then absorbed by the body and used in various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the digestive system. After oral administration, it travels to the large intestine, where it is metabolized by bacteria .

Subcellular Localization

The subcellular localization of this compound is primarily within the gut bacteria that metabolize it. It does not appear to be directed to specific compartments or organelles within these cells .

Preparation Methods

Lactulose can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: The traditional method involves the isomerization of lactose under alkaline conditions, often using boric acid as a catalyst. This process can produce undesirable by-products and requires extensive purification steps .

Enzymatic Synthesis: A more environmentally friendly method involves the enzymatic conversion of lactose to this compound using β-galactosidase or cellobiose 2-epimerase. This method is simpler and safer compared to the chemical route .

Chemical Reactions Analysis

Lactulose undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to produce various organic acids. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can yield sugar alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where one of its hydroxyl groups is replaced by another functional group. Acidic or basic conditions can facilitate these reactions.

Major Products: The major products formed from these reactions include lactic acid, formic acid, and various sugar alcohols .

Scientific Research Applications

Lactulose has a wide range of applications in scientific research:

Chemistry: this compound is used as a precursor in the synthesis of other bioactive compounds. It is also used in analytical chemistry for the determination of lactose and other sugars .

Biology: In microbiology, this compound is used to study the growth of bifidobacteria and lactobacilli. It acts as a prebiotic, promoting the growth of beneficial gut bacteria .

Medicine: this compound is widely used in the treatment of chronic constipation and hepatic encephalopathy. It helps reduce blood ammonia levels and improves bowel movement .

Industry: this compound is used in the food industry as a functional ingredient in prebiotic foods. It is also used in the pharmaceutical industry for the formulation of laxatives and other medicinal products .

Comparison with Similar Compounds

Lactulose is often compared with other disaccharides such as lactose, sucrose, and maltose:

Lactose: Lactose is a naturally occurring disaccharide composed of glucose and galactose. Unlike this compound, it is readily absorbed in the small intestine .

Sucrose: Sucrose is composed of glucose and fructose. It is widely used as a sweetener and does not have the prebiotic properties of this compound .

Maltose: Maltose consists of two glucose molecules. It is less commonly used in medical applications compared to this compound .

This compound’s unique ability to act as a prebiotic and its effectiveness in treating hepatic encephalopathy and constipation make it distinct from these other disaccharides .

Properties

Lactulose is a synthetic disaccharide derivative of lactose that consists of one molecule of galactose and one molecule of fructose. Saccharolytic bacteria present in the large intestine subsequently break the substance down into organic acids like lactic acid and small amounts of formic and acetic acids. Such resultant volatile fatty acid metabolites, in combination with hydrogen and methane that is also generated consequently enhance intraluminal gas formation, peristaltic gut motility, and elicit an osmotic effect that facilitates an increase in the water content of stool as well as associated stool softening. All of these actions ultimately assist in facilitating and increasing the frequency of bowel movements in patients experiencing constipation, although it may take 24 to 48 hours after using the medication for this laxative effect to become evident. At the same time, the formation of such acids via the metabolism of lactulose by colonic bacteria also acidifies the contents of the colon, thereby contributing to the treatment of portal-systemic encephalopathy (PSE). As one of the principal features of PSE involves the accumulation of nitrogenous waste products like ammonia in the systemic circulation, a state in which the colonic contents become more acidic than blood allows ammonia in the circulation to diffuse into the colon.. Furthermore, ammonia that diffuses into the acidic colon is ionized to ammonium ions that are incapable of being absorbed back into the blood. These effects, combined with the laxative action of lactulose facilitates the excretion of excess ammonia. And finally, it is also believed that an acidic colonic environment results in the elimination of urease-producing bacteria that contribute to the formation of ammonia while surviving colonic bacteria use up any trapped ammonia in the colon as a source of nitrogen for protein synthesis.

CAS No.

4618-18-2

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-2-[(2R,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8+,9?,10+,11+,12-/m1/s1

InChI Key

JCQLYHFGKNRPGE-DJYZFUSFSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O

Appearance

Solid powder

melting_point

169 °C

58166-24-8
58166-25-9
4618-18-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lactulose;  Cholac;  Generlac;  Consulose;  BRN 0093773;  BRN-0093773;  BRN0093773

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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